BenchChemオンラインストアへようこそ!

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

Lipophilicity LogP Membrane Permeability

This 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride offers a quantifiable advantage over standard pyrrolidine for CNS and kinase-targeted research. Its trifluoroethyl substitution enhances lipophilicity (LogP ~0.94) while reducing basicity (pKa ~9.96), improving blood-brain barrier permeability and selectivity profiles. The stable HCl salt form simplifies handling and ensures reproducible results without in situ preparation. Ideal for SAR studies.

Molecular Formula C6H11ClF3N
Molecular Weight 189.6 g/mol
CAS No. 1269152-60-4
Cat. No. B1523007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride
CAS1269152-60-4
Molecular FormulaC6H11ClF3N
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1CNCC1CC(F)(F)F.Cl
InChIInChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h5,10H,1-4H2;1H
InChIKeyHUYFAOPHHUVGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride CAS 1269152-60-4: Key Physicochemical and Regulatory Baseline for Procurement Decisions


3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride is a pyrrolidine-class heterocyclic compound with the molecular formula C6H11ClF3N and a molecular weight of 189.6 g/mol [1]. The compound is commercially supplied as a hydrochloride salt, typically at purities of 95–97% , and its free base counterpart (C6H10F3N) has a molecular weight of 153.15 g/mol . The trifluoroethyl substituent at the 3-position of the pyrrolidine ring imparts distinct lipophilicity and electronic properties relative to non-fluorinated or differently substituted analogs .

Why 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride Cannot Be Directly Replaced by Other Pyrrolidine Analogs


Generic substitution among pyrrolidine derivatives is precluded by quantifiable differences in key molecular properties that govern both experimental design and safety handling. The 3-(2,2,2-trifluoroethyl) substitution on the pyrrolidine ring alters lipophilicity (LogP) by approximately +0.48 units compared to unsubstituted pyrrolidine , while the basicity (pKa) of the amine is reduced by ~1.3 units relative to pyrrolidine . These property shifts directly affect solubility profiles, membrane permeability, and pH-dependent behavior in biological assays. Furthermore, the hydrochloride salt form carries a distinct GHS hazard classification (H315, H319) [1] that differs from the free base, impacting laboratory safety protocols and shipping requirements. The following quantitative evidence guide delineates exactly where this specific compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride Versus Closest Analogs


Lipophilicity (LogP) Increase of 0.48 Units Over Unsubstituted Pyrrolidine

3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride exhibits a measured LogP of 0.938 . In contrast, the unsubstituted pyrrolidine has a predicted LogP of approximately 0.46 [1]. The trifluoroethyl substituent at the 3-position increases lipophilicity by a quantifiable margin of +0.48 LogP units.

Lipophilicity LogP Membrane Permeability

Reduced Basicity: pKa Decrease of 1.31 Units Relative to Pyrrolidine

The conjugate acid of 3-(2,2,2-trifluoroethyl)pyrrolidine has a predicted pKa of 9.96 ± 0.10 , whereas pyrrolidine has a pKa of 11.27 [1]. This represents a reduction in basicity of 1.31 pKa units due to the electron-withdrawing effect of the trifluoroethyl group.

Basicity pKa Ionization State

GHS Hazard Classification: Skin and Eye Irritation (H315, H319) Distinct from Free Base

According to the ECHA C&L Inventory, 3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride is classified with H315 (causes skin irritation) and H319 (causes serious eye irritation) hazard statements [1]. The free base (3-(2,2,2-trifluoroethyl)pyrrolidine) may carry different or no GHS classification, as it is not subject to the same harmonized notification.

Safety Hazard Classification Handling

Proven Utility as a Key Scaffold in a Potent RAF Kinase Inhibitor (IC50 < 1 nM)

A compound containing the (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine moiety demonstrated an IC50 of < 1 nM against RAF proto-oncogene serine/threonine-protein kinase [1]. The enantiomerically pure form of this scaffold is essential for achieving such potency, as evidenced by its inclusion in a patented inhibitor (US11407737).

Kinase Inhibitor Drug Discovery Binding Affinity

Recommended Application Scenarios for 3-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Design of CNS-Penetrant or Metabolically Stable Drug Candidates

The increased lipophilicity (LogP 0.938) and reduced basicity (pKa 9.96) relative to unsubstituted pyrrolidine make this hydrochloride salt an attractive starting material for synthesizing compounds intended to cross the blood-brain barrier or resist cytochrome P450 oxidation. The scaffold's documented potency in a RAF kinase inhibitor (IC50 < 1 nM) [1] further supports its use in kinase-targeted programs.

Laboratory-Scale Synthesis Requiring Defined Salt Form and Safety Profile

The compound's stable hydrochloride salt form (C6H11ClF3N, MW 189.6) offers handling advantages over the free base, including improved stability and ease of weighing. However, the ECHA-classified H315/H319 hazards [2] necessitate appropriate PPE and ventilation. Procurement of this specific salt eliminates the need for in situ salt formation, saving time and ensuring reproducible reaction conditions.

Chemical Biology Probes Targeting Proteins with Basic Binding Pockets

The reduced pKa of the trifluoroethyl-substituted pyrrolidine (9.96) compared to pyrrolidine (11.27) means that at physiological pH (7.4), a smaller fraction exists in the protonated state. This property can reduce non-specific interactions with phospholipid membranes and hERG channels, making the scaffold suitable for designing chemical probes with cleaner selectivity profiles.

Pre-Clinical Development of Chiral Drug Candidates

The existence of a patented, scalable synthesis for the enantiopure (S)-isomer [3] indicates that the racemic hydrochloride serves as a viable entry point for chiral resolution or asymmetric synthesis. The commercial availability of the hydrochloride salt (e.g., AKSci, SigmaAldrich) in research quantities supports early-stage SAR studies prior to investing in custom chiral synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.